![molecular formula C16H18N2O3S B2754719 N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide CAS No. 300816-17-5](/img/structure/B2754719.png)
N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide: is a chemical compound with the molecular formula C16H18N2O3S . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes. It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown promise in the development of drugs for the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of dyes, pigments, and polymers.
Safety and Hazards
Wirkmechanismus
Target of Action
Biochemical Pathways
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-(morpholin-4-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. After the reaction is complete, the product is isolated through filtration, washed, and dried to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- 4-Methoxy-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide
Comparison: N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAWSPNPRDOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
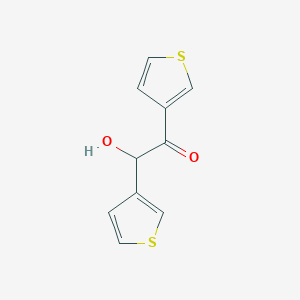
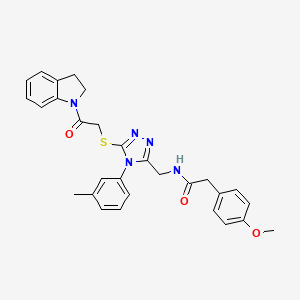
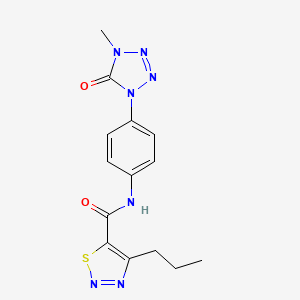
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2754641.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)
![3-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2754649.png)
![1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2754650.png)
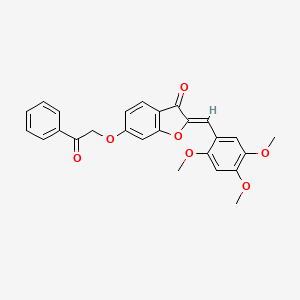
![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2754652.png)
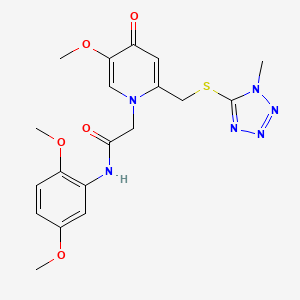
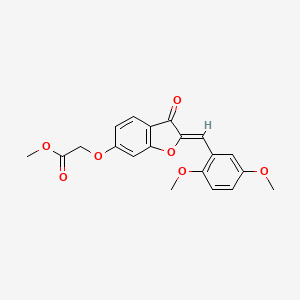
![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
